2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one (DMT) is a small-molecule compound identified as a potential therapeutic agent for Type 2 diabetes mellitus (T2DM). [] Its structure consists of fused heterocyclic rings with various substituents, including a methoxyphenyl group, a thienyl group, and a trifluoromethyl group.
2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one (DMT) demonstrates its antidiabetic effect by suppressing hepatic gluconeogenesis, the production of glucose in the liver. [] The compound achieves this by interacting with the Gαq signaling pathway. This pathway, mediated by G protein-coupled receptors (GPCRs), plays a role in various cellular processes. DMT specifically targets the Gαq/phospholipase C (PLC)/inositol-1,4,5-triphosphate receptor (IP3R)-mediated calcium (Ca2+)/calmodulin (CaM)/phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/protein kinase B (AKT)/forkhead box protein O1 (FOXO1) signaling pathway. [] By modulating this pathway, DMT reduces the expression of genes involved in gluconeogenesis, ultimately lowering blood glucose levels.
Research indicates that 2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one holds potential as a therapeutic agent for T2DM. [] Studies in db/db mice, a model for T2DM, showed that DMT administration led to:* Decreased fasting blood glucose levels* Reduced Hemoglobin A1c (HbA1c) levels* Improved glucose tolerance * Enhanced pyruvate tolerance []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9